molecular formula C13H18N2O2 B1336696 Benzyl 3-methylpiperazine-1-carboxylate CAS No. 84477-85-0

Benzyl 3-methylpiperazine-1-carboxylate

Cat. No. B1336696
CAS RN: 84477-85-0
M. Wt: 234.29 g/mol
InChI Key: JRPIQMPFKMFAOX-UHFFFAOYSA-N
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Description

Benzyl 3-methylpiperazine-1-carboxylate is a compound that falls within the category of benzylpiperazine derivatives. These compounds have been the subject of various studies due to their potential pharmacological properties and their use in the synthesis of other chemical entities. The papers provided offer insights into the structure, synthesis, and potential applications of similar benzylpiperazine derivatives, which can be extrapolated to understand Benzyl 3-methylpiperazine-1-carboxylate.

Synthesis Analysis

The synthesis of benzylpiperazine derivatives is a topic of interest due to their relevance in medicinal chemistry. For instance, a practical synthesis method for a related compound, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, was developed through direct reductive alkylation, yielding high purity products . This method could potentially be adapted for the synthesis of Benzyl 3-methylpiperazine-1-carboxylate, suggesting that efficient and scalable synthetic routes are available for such compounds.

Molecular Structure Analysis

The molecular structure of benzylpiperazine derivatives is crucial for their biological activity. Computational studies, such as those performed on methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, utilize density functional theory (DFT) and other theoretical methods to optimize the structure and predict properties like dipole moment and frontier molecular orbitals (FMOs) . These studies are essential for understanding how structural variations in benzylpiperazine derivatives, including Benzyl 3-methylpiperazine-1-carboxylate, can affect their chemical behavior and interaction with biological targets.

Chemical Reactions Analysis

Benzylpiperazine derivatives can undergo various chemical reactions that modify their structure and enhance their biological activity. For example, (1-Benzylpiperazin-2-yl)methanols were synthesized from (S)-serine and further transformed into ligands for central nervous system receptors . These transformations, including oxidation and Wittig reactions, indicate the versatility of benzylpiperazine derivatives in chemical synthesis and their potential as precursors for pharmacologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylpiperazine derivatives are influenced by their molecular structure. The study of 4-bromo-2,5-dimethoxybenzylpiperazine provided insights into the properties of a new designer benzylpiperazine, including its high purity and spectral data . Similarly, the structure-activity relationship analysis of 1-(aminocarbonylalkyl)-4-benzylpiperazine derivatives revealed that certain structural features, such as the number of methylene groups and the nature of substituents, significantly affect their antiulcer activity and toxicity . These findings highlight the importance of detailed property analysis for the development of benzylpiperazine derivatives with desired biological effects.

Scientific Research Applications

  • Chemical Synthesis and Drug Precursors Benzyl 3-methylpiperazine-1-carboxylate derivatives are utilized in the synthesis of various chemical compounds. For instance, they are key intermediates in the synthesis of antileukemic agents like imatinib (Koroleva et al., 2011). Additionally, these compounds have been used in creating novel amides in the N-methylpiperazine series, showing their versatility in drug precursor synthesis.

  • Crystal Engineering and Host-Guest Chemistry The interaction of N-donor type compounds like N-methylpiperazine with other molecules plays a crucial role in crystal engineering. Studies have shown that these interactions significantly affect hydrogen-bonding and crystal packing, impacting the development of new materials and crystal structures (Wang et al., 2011).

  • NMR Spectroscopy and Chiral Solvating Agents Compounds containing benzyl and methylpiperazine structures have been investigated for their chiral solvating properties in NMR spectroscopy. They form diastereomeric hydrogen-bonded associates with racemic compounds, which is crucial for understanding molecular structures and interactions (Wagger et al., 2007).

  • Fluorescent Sensors for Metal Ions Fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid, incorporating N-methylpiperazine, have been developed for detecting metal ions like Cu2+. These sensors exhibit significant fluorescence enhancement, indicating potential applications in chemical sensing and environmental monitoring (Liu et al., 2014).

  • Drug Synthesis and Modification Benzyl 3-methylpiperazine-1-carboxylate derivatives are also used in modifying existing drugs to enhance their properties or create new therapeutic agents. For example, they have been employed in the synthesis of derivatives with potential antispermatogenic activity, showing the broad applicability in pharmaceutical research (Corsi & Palazzo, 1976).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has the signal word “Warning” and hazard statements H302-H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

benzyl 3-methylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-11-9-15(8-7-14-11)13(16)17-10-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPIQMPFKMFAOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439643
Record name 1-Cbz-3-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-methylpiperazine-1-carboxylate

CAS RN

84477-85-0
Record name 1-Cbz-3-Methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A 4 g portion of 2-methylpiperazine was dissolved in 40 ml of dichloromethane, and 1.71 g of benzyl chloroformate was added dropwise thereto at −78° C. After 1 hour of stirring, the mixture was washed by adding water and dried and then the solvent was evaporated to obtain 2.0 g of the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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